2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate
CAS No.: 200876-83-1
Cat. No.: VC2341181
Molecular Formula: C9H7F4NO2
Molecular Weight: 237.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 200876-83-1 |
|---|---|
| Molecular Formula | C9H7F4NO2 |
| Molecular Weight | 237.15 g/mol |
| IUPAC Name | 2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate |
| Standard InChI | InChI=1S/C9H7F4NO2/c10-6-3-1-2-4-7(6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) |
| Standard InChI Key | SJGCLODTAXBKGC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)OCC(F)(F)F)F |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)OCC(F)(F)F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2,2,2-Trifluoroethyl N-(2-fluorophenyl)carbamate features a carbamate group (-NHCOO-) bridging a 2-fluorophenyl ring and a 2,2,2-trifluoroethyl moiety. Key structural identifiers include:
The trifluoroethyl group enhances lipophilicity and metabolic stability, while the fluorophenyl ring contributes to electronic effects critical for interactions in biological systems .
| Property | Value | Source |
|---|---|---|
| Density | ~1.5 g/cm³ (estimated) | – |
| Boiling Point | Not reported | – |
| LogP (Partition Coefficient) | ~2.1 (indicating moderate lipophilicity) |
The compound’s stability under standard conditions makes it suitable for storage and handling in laboratory settings .
Synthesis and Manufacturing
Conventional Synthesis Route
The primary synthesis involves reacting 2-fluoroaniline with 2,2,2-trifluoroethyl chloroformate in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts:
This method yields the product in high purity (>97%) after recrystallization .
Applications in Research and Industry
Medicinal Chemistry
The compound’s trifluoroethyl group enhances membrane permeability, making it valuable in drug discovery. It has been used to synthesize inhibitors targeting KEAP1-NRF2 interactions, which are implicated in oxidative stress responses . Modifications to the fluorophenyl ring improve metabolic stability, as seen in analogs with IC₅₀ values <100 nM .
Agrochemical Development
Carbamates are widely used in pesticides due to their enzyme-inhibiting properties. The fluorinated structure of this compound may enhance binding to acetylcholinesterase in pests, though specific studies are pending .
Polymer Chemistry
Fluorinated carbamates serve as monomers in polyurethane synthesis. The compound’s reactivity with diols under basic conditions enables the production of polymers with high molecular weights (e.g., ) .
Research Findings and Innovations
Enzymatic Inhibition Studies
In vitro assays demonstrate that derivatives of this carbamate exhibit dose-dependent activation of NRF2 in keratinocytes, correlating with increased antioxidant response element (ARE) activity . Western blot analyses confirm elevated NRF2 protein levels at concentrations ≥1 μM .
Metabolic Stability
Comparative studies show that fluorination at the ethyl group reduces metabolic degradation. The half-life (t₁/₂) in human liver microsomes increases from 2.1 hours (non-fluorinated analog) to 6.8 hours for 2,2,2-trifluoroethyl derivatives .
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